molecular formula C13H7F3N4O2 B13083020 5-Nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole CAS No. 1356088-06-6

5-Nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole

Cat. No.: B13083020
CAS No.: 1356088-06-6
M. Wt: 308.22 g/mol
InChI Key: JWUGGWNMLGHIJB-UHFFFAOYSA-N
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Description

5-Nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole is a complex organic compound that features a nitro group, a trifluoromethyl group, and a pyridine ring fused to an indazole core. This compound is of significant interest in the fields of medicinal chemistry and agrochemicals due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole typically involves multi-step organic reactions. One common approach is the nitration of 3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole using nitric acid and sulfuric acid under controlled conditions . The reaction conditions must be carefully monitored to ensure the selective introduction of the nitro group without affecting other functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s binding affinity to its target. The pyridine and indazole rings provide structural rigidity and facilitate specific interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole is unique due to the combination of its nitro, trifluoromethyl, and pyridine-indazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1356088-06-6

Molecular Formula

C13H7F3N4O2

Molecular Weight

308.22 g/mol

IUPAC Name

5-nitro-3-[5-(trifluoromethyl)pyridin-3-yl]-1H-indazole

InChI

InChI=1S/C13H7F3N4O2/c14-13(15,16)8-3-7(5-17-6-8)12-10-4-9(20(21)22)1-2-11(10)18-19-12/h1-6H,(H,18,19)

InChI Key

JWUGGWNMLGHIJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C3=CC(=CN=C3)C(F)(F)F

Origin of Product

United States

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